molecular formula C43H41N3O4 B11029697 Ethyl 2-cyano-3-[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]-2-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}propanoate

Ethyl 2-cyano-3-[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]-2-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}propanoate

Cat. No.: B11029697
M. Wt: 663.8 g/mol
InChI Key: LQKKOPKJBVRAGI-UHFFFAOYSA-N
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Description

ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE typically involves multi-step organic reactions. The starting materials are usually quinoline derivatives, which undergo a series of reactions including alkylation, acylation, and cyanation. The reaction conditions often require the use of strong bases, acids, and organic solvents under controlled temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product. The industrial synthesis might also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many derivatives with various biological activities.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    Quinazoline: Another nitrogen-containing heterocycle with diverse applications.

Uniqueness

ETHYL 3-(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)-2-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]-2-CYANOPROPANOATE is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C43H41N3O4

Molecular Weight

663.8 g/mol

IUPAC Name

ethyl 3-(1-benzoyl-2,2-dimethylquinolin-4-yl)-2-[(1-benzoyl-2,2-dimethylquinolin-4-yl)methyl]-2-cyanopropanoate

InChI

InChI=1S/C43H41N3O4/c1-6-50-40(49)43(29-44,27-32-25-41(2,3)45(36-23-15-13-21-34(32)36)38(47)30-17-9-7-10-18-30)28-33-26-42(4,5)46(37-24-16-14-22-35(33)37)39(48)31-19-11-8-12-20-31/h7-26H,6,27-28H2,1-5H3

InChI Key

LQKKOPKJBVRAGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)(C)C)(CC4=CC(N(C5=CC=CC=C54)C(=O)C6=CC=CC=C6)(C)C)C#N

Origin of Product

United States

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